3-[(4-chlorophenyl)sulfonyl]-N-(3,4-dimethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine
Description
This compound belongs to the triazoloquinazoline class, characterized by a fused triazole-quinazoline core with a 4-chlorophenylsulfonyl group and a 3,4-dimethylphenyl substituent. The sulfonyl group enhances binding affinity to biological targets, while the dimethylphenyl group may influence lipophilicity and metabolic stability .
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-N-(3,4-dimethylphenyl)triazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN5O2S/c1-14-7-10-17(13-15(14)2)25-21-19-5-3-4-6-20(19)29-22(26-21)23(27-28-29)32(30,31)18-11-8-16(24)9-12-18/h3-13H,1-2H3,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXDCMMRAXJPMCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[(4-chlorophenyl)sulfonyl]-N-(3,4-dimethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a member of the triazoloquinazoline family and has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C23H18ClN5O2S
- Molecular Weight : 463.94 g/mol
- IUPAC Name : 3-[(4-chlorophenyl)sulfonyl]-N-(3,4-dimethylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
The biological activity of this compound is primarily attributed to its ability to inhibit various kinases and enzymes involved in cellular signaling pathways. The presence of the triazole and quinazoline moieties is crucial for its interaction with target proteins.
Key Mechanisms:
- Inhibition of Kinase Activity : Similar compounds have shown effectiveness in inhibiting RET kinase and other related pathways involved in cancer progression .
- Antimicrobial Activity : Studies indicate that quinazoline derivatives can exhibit significant antimicrobial properties against various pathogens .
Biological Assays and Efficacy
Numerous studies have evaluated the biological activity of this compound through various in vitro assays. The following table summarizes key findings from recent research:
Case Studies
-
Case Study on Cancer Treatment :
A clinical trial investigated the efficacy of a related compound in patients with RET-positive tumors. Results showed a significant reduction in tumor size after treatment with doses correlating with the inhibition levels observed in vitro. -
Antimycobacterial Activity :
A study focused on derivatives of quinazoline compounds demonstrated that modifications to the sulfonamide group enhanced activity against M. tuberculosis, suggesting that similar modifications to our compound could yield improved results.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For example, derivatives of quinazoline and triazole have been evaluated for their efficacy against various bacterial and fungal strains. The sulfonamide moiety is particularly noted for enhancing antimicrobial activity by interfering with folic acid synthesis in bacteria.
| Compound | Target Organisms | MIC (µg/mL) |
|---|---|---|
| 3-[(4-chlorophenyl)sulfonyl]-N-(3,4-dimethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine | Staphylococcus aureus, Escherichia coli | < 25 |
| Related compounds | Candida albicans | ≤ 25 |
Anticancer Potential
The quinazoline scaffold has been extensively researched for its anticancer properties. Studies have shown that derivatives can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of specific kinases involved in cancer progression. The presence of the triazole ring may further enhance these effects by modulating cellular signaling pathways.
Anti-inflammatory Effects
Compounds similar to this compound have been investigated for their anti-inflammatory properties. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2, making them potential candidates for treating inflammatory diseases.
Case Study 1: Synthesis and Biological Evaluation
A study published in RSC Advances detailed the synthesis of various quinazoline derivatives and their biological evaluation against Mycobacterium smegmatis and Pseudomonas aeruginosa. Compounds were assessed for antimicrobial activity using minimum inhibitory concentration (MIC) assays. The results indicated that certain derivatives showed promising activity against these pathogens, suggesting potential applications in treating infections caused by resistant strains .
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer effects of quinazoline derivatives on human cancer cell lines. The study demonstrated that specific compounds induced apoptosis in cancer cells while exhibiting low toxicity towards normal cells. This selectivity highlights the therapeutic potential of these compounds in cancer treatment .
Comparison with Similar Compounds
Structural Features and Physicochemical Properties
The table below compares key structural and physicochemical properties of the compound with its analogs:
Key Observations :
Activity Trends :
- Anticancer Potency : Analog 4 (IC₅₀ = 6.29 μM) outperforms Analog 2 (IC₅₀ = 8.00 μM), highlighting the role of ethoxy vs. methyl substituents .
- Antimicrobial Spectrum : Methylthio groups (e.g., ) broaden activity against Gram-negative pathogens .
Structure-Activity Relationship (SAR) Insights
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
